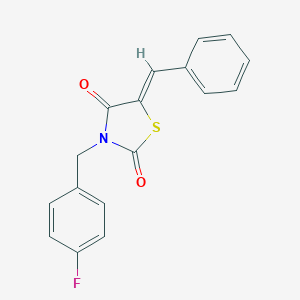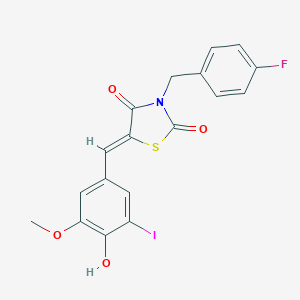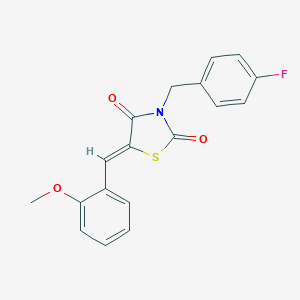
5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting thiazolidine-2,4-dione with 4-fluorobenzaldehyde in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Reduction: Electrochemical reduction to produce reduced derivatives.
Substitution: Reactions involving nucleophilic substitution at the benzylidene position.
Common Reagents and Conditions
Reduction: Common reagents include hydrides and electrochemical methods using water as the hydrogen source.
Substitution: Reagents such as nucleophiles in the presence of a base.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPAR-γ. By binding to this receptor, the compound modulates gene expression, leading to improved insulin sensitivity and glucose metabolism . Additionally, it may inhibit mitochondrial pyruvate carrier, affecting mitochondrial functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-benzylthiazolidine-2,4-dione: Similar structure but lacks the fluorine atom, which may affect its biological activity.
5-Benzylidene-3-(4-hydroxybenzyl)thiazolidine-2,4-dione: Contains a hydroxyl group instead of a fluorine atom, leading to different pharmacological properties.
Uniqueness
5-benzylidene-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C17H12FNO2S |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12FNO2S/c18-14-8-6-13(7-9-14)11-19-16(20)15(22-17(19)21)10-12-4-2-1-3-5-12/h1-10H,11H2/b15-10- |
InChI Key |
NFSIMQAJJFWONM-GDNBJRDFSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302083.png)
![N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302085.png)
![N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)

![(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302099.png)
![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)

![2-[(2-ETHOXY-4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE](/img/structure/B302104.png)
